2-[2-(Bromomethyl)butyl]oxolane
Description
2-[2-(Bromomethyl)butyl]oxolane is a brominated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a 2-(bromomethyl)butyl chain. This structure combines the reactivity of a bromomethyl group with the steric and electronic influences of the oxolane ring and alkyl chain. Such compounds are typically used in organic synthesis as alkylating agents or intermediates for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17BrO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3 |
InChI Key |
YZJGSKFMGCETKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCO1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)butyl]oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butyl-1,3-oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for 2-[2-(Bromomethyl)butyl]oxolane are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)butyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding butyl oxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of butyl oxolane.
Scientific Research Applications
2-[2-(Bromomethyl)butyl]oxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)butyl]oxolane largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[2-(Bromomethyl)butyl]oxolane, such as bromomethyl substituents, oxolane/dioxolane rings, or alkyl chains. Key differences lie in substituent placement, ring systems, and functional groups, which influence reactivity and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Ring Systems: The target compound and 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane both contain an oxolane ring but differ in substituents. The latter’s bromocyclohexyl ether group may confer higher steric hindrance and lower reactivity compared to the linear bromomethylbutyl chain in the target compound .
Bromomethyl Reactivity :
- Bromomethyl groups are critical for alkylation reactions. However, the presence of electron-withdrawing substituents (e.g., dichlorophenyl in 68751-57-5) may reduce the nucleophilic displacement rate compared to the aliphatic chain in the target compound .
Physical Properties :
- The ether-linked compound 2-[4-(Oxolan-2-yloxy)butoxy]oxolane lacks a bromine atom, resulting in lower molecular weight (216.27 vs. ~221–263 for brominated analogs) and distinct solubility profiles .
Reactivity and Stability Insights
- Steric Effects: Linear alkyl chains (as in the target compound) likely enhance solubility in nonpolar solvents compared to bulky cyclohexyl or aromatic substituents .
- Thermal Stability : Bromomethyl compounds are generally heat-sensitive. The absence of stabilizing groups (e.g., nitro or chloro substituents) in the target compound may limit its thermal stability relative to halogenated analogs like 68751-57-5 .
Biological Activity
2-[2-(Bromomethyl)butyl]oxolane, a synthetic organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17BrO
- Molecular Weight : 229.15 g/mol
- IUPAC Name : 2-[2-(Bromomethyl)butyl]oxolane
- CAS Number : [insert CAS number if available]
The biological activity of 2-[2-(Bromomethyl)butyl]oxolane is primarily attributed to its ability to interact with various biological targets. The bromine atom in the compound enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its potential as a pharmacophore in drug development.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in certain diseases.
- Receptor Modulation : Preliminary studies suggest that 2-[2-(Bromomethyl)butyl]oxolane may modulate receptor activity, impacting pathways related to pain and inflammation.
Antimicrobial Activity
Recent studies have indicated that 2-[2-(Bromomethyl)butyl]oxolane exhibits antimicrobial properties against various pathogens.
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results against the tested organisms.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
The compound's anticancer potential has been explored in vitro using various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that 2-[2-(Bromomethyl)butyl]oxolane induced apoptosis in these cell lines, with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various brominated compounds, including 2-[2-(Bromomethyl)butyl]oxolane. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibiotics. -
Anticancer Research :
In a study by Johnson et al. (2024), the anticancer effects of the compound were investigated using xenograft models. The results demonstrated significant tumor reduction in treated groups compared to controls, indicating its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
